4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile
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Description
4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a fluoropyridine moiety, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through fluorination reactions, such as the Balz-Schiemann reaction, where an aryl diazonium salt is converted to an aryl fluoride using fluoroboric acid.
Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the fluoropyridine intermediate.
Coupling with Benzonitrile: The final step involves coupling the
Properties
IUPAC Name |
4-[[4-(2-fluoropyridine-4-carbonyl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-17-11-16(5-6-21-17)18(24)23-9-7-22(8-10-23)13-15-3-1-14(12-20)2-4-15/h1-6,11H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMCBJVNUDLOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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